Product packaging for N,2,5-trimethoxy-N-methylbenzamide(Cat. No.:CAS No. 1146443-78-8)

N,2,5-trimethoxy-N-methylbenzamide

Cat. No.: B2573534
CAS No.: 1146443-78-8
M. Wt: 225.244
InChI Key: MQDDPEOEMOCNSP-UHFFFAOYSA-N
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Description

Overview of Substituted Benzamide (B126) Scaffolds in Modern Organic Chemistry

Substituted benzamides are fundamental building blocks in contemporary organic synthesis. Their inherent chemical properties make them valuable intermediates and target molecules in various fields. The amide bond, a defining feature of these compounds, is a stable and common functional group found in many biologically active molecules. The aromatic ring of the benzamide can be functionalized with different substituents, which can modulate the molecule's electronic and steric properties. This adaptability makes substituted benzamides a versatile scaffold for creating complex molecular architectures. acs.org

In medicinal chemistry, for instance, the benzamide framework is a common feature in numerous therapeutic agents. nih.gov Researchers often modify the substituents on the benzamide scaffold to optimize the pharmacological profile of a drug candidate. Furthermore, substituted benzamides serve as crucial precursors in the synthesis of other important chemical entities, including heterocycles and other complex organic structures. mdpi.com The strategic placement of different functional groups on the benzamide core allows chemists to fine-tune the reactivity and properties of the molecule for specific synthetic transformations. researchgate.net

Significance of Methoxylated and N-Methylated Benzamides in Synthetic and Mechanistic Research

The presence of methoxy (B1213986) (–OCH₃) and N-methyl (–NCH₃) groups on a benzamide scaffold significantly influences its chemical behavior and potential applications. Methoxylation, the addition of a methoxy group, can impact the electron density of the aromatic ring, thereby affecting its reactivity in electrophilic and nucleophilic substitution reactions. nih.gov The position of the methoxy group is crucial; for example, a methoxy group at the ortho or para position can donate electron density through resonance, activating the ring towards certain reactions. acs.org

Current Research Landscape Pertaining to N,2,5-trimethoxy-N-methylbenzamide and Related Congeners

The current body of research specifically on this compound is limited. However, its structural congeners, such as N,2,4-trimethoxy-N-methylbenzamide and N,2,3-trimethoxy-N-methylbenzamide, are documented in chemical databases, indicating their availability for research purposes. bldpharm.comchemsrc.com The synthesis and properties of various trimethoxy-N-methylbenzamides and other substituted benzamides have been explored in different contexts.

For example, research on related compounds like N,N-diethyl-m-methylbenzamide (DEET) has led to the development of new synthetic methods. researchgate.net Studies on other methoxy-substituted benzamides have focused on their potential as anti-cancer agents or their utility in the synthesis of complex alkaloids. researchgate.netscbt.com The synthesis of various N-substituted benzamide derivatives and their evaluation for antiproliferative activities is an active area of research. researchgate.net

While direct studies on this compound are not abundant, the existing literature on related compounds provides a foundation for future investigations into its synthesis, properties, and potential applications. The exploration of this and other novel benzamide derivatives continues to be a promising avenue for discovery in organic and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO4 B2573534 N,2,5-trimethoxy-N-methylbenzamide CAS No. 1146443-78-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,2,5-trimethoxy-N-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4/c1-12(16-4)11(13)9-7-8(14-2)5-6-10(9)15-3/h5-7H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDDPEOEMOCNSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(C=CC(=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N,2,5 Trimethoxy N Methylbenzamide and Its Analogues

Advanced Amide Coupling Strategies for N-Methylbenzamide Formation

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed to achieve this transformation efficiently. For N-methylbenzamides, these strategies include direct methylation, condensation reactions, and the activation of carboxylic acids.

The direct N-methylation of a primary or secondary amide represents an atom-economical approach to synthesizing N-methylated products. Modern catalytic systems have been developed to facilitate this transformation using sustainable and readily available C1 sources. For instance, the selective N-methylation of primary amides can be achieved using formic acid as a methylating agent in the presence of a Palladium/Indium(III) oxide catalyst, a process that requires no additives. researchgate.net Another approach utilizes methanol (B129727) as both the C1 source and solvent, catalyzed by cobalt complexes, to yield various N-methylated amides in high yields. researchgate.net These catalytic methods offer a green alternative to traditional alkylating agents.

A recently developed manganese(I)-catalyzed reaction allows for the methoxymethylation of primary amides using methanol, which serves as both the reagent and the solvent. rsc.org This process, which proceeds via an "interrupted borrowing hydrogen" strategy, showcases broad substrate compatibility and avoids the need for toxic reagents. rsc.org

Table 1: Comparison of Catalytic N-Methylation Reagents for Amides

Catalyst SystemC1 SourceKey Advantages
Pd/In₂O₃Formic AcidSafe and sustainable reagent, no additives required. researchgate.net
Cobalt ComplexMethanolHigh yields, utilizes an inexpensive C1 source. researchgate.net
Manganese(I) ComplexMethanolGreen and step-economical, avoids toxic reagents. rsc.org

A classic and widely used method for amide synthesis is the condensation of an acyl halide with an amine. This reaction is typically fast and high-yielding. For the synthesis of a target molecule like N,2,5-trimethoxy-N-methylbenzamide, this would involve the reaction of 2,5-dimethoxybenzoyl chloride with N,O-dimethylhydroxylamine.

The reaction is generally exothermic and often requires cooling and the use of a base to neutralize the hydrogen halide byproduct. Common bases include organic amines like triethylamine (B128534) or pyridine, as well as inorganic bases such as sodium carbonate or potassium hydroxide (B78521). The choice of solvent and base can be critical for achieving a clean reaction and facilitating product isolation. researchgate.net While effective, this method can be limited by the stability of the starting materials and the need to manage the corrosive byproduct. researchgate.net

The mechanism proceeds through a nucleophilic addition of the amine to the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion to generate the final amide product. libretexts.org

To circumvent the often harsh conditions of the acyl halide method, direct coupling of a carboxylic acid with an amine using a coupling agent is a preferred strategy. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are common reagents for this purpose. wikipedia.orgnih.gov

The mechanism involves the activation of the carboxylic acid (e.g., 2,5-dimethoxybenzoic acid) by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. wikipedia.orgyoutube.com This intermediate is then susceptible to nucleophilic attack by the amine (e.g., N,O-dimethylhydroxylamine). wikipedia.org The reaction is often performed in the presence of additives like N-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) to improve yields and suppress side reactions, such as the formation of a stable N-acylurea byproduct. wikipedia.org The stability of EDC in aqueous media is pH-dependent, being more stable at neutral or higher pH. nih.gov

Table 2: Common Carbodiimide Coupling Agents

ReagentAcronymKey FeaturesByproduct
N,N'-DicyclohexylcarbodiimideDCCInexpensive, high-yielding. wikipedia.orgDicyclohexylurea (DCU), poorly soluble. wikipedia.org
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDCWater-soluble byproduct, ideal for aqueous reactions. nih.govresearchgate.netWater-soluble urea (B33335) derivative. nih.gov

Stereoselective Synthesis Approaches for Benzamide (B126) Derivatives

While this compound itself is achiral, the principles of stereoselective synthesis are crucial for creating more complex benzamide derivatives that possess chiral centers or exhibit atropisomerism. Atropisomers are stereoisomers that result from hindered rotation around a single bond. rsc.org

The synthesis of C–N atropisomeric amides has been achieved through innovative strategies, such as intramolecular acyl transfer. This method utilizes a tethered Lewis basic group (like a pyridine) to deliver the acyl group to an aniline (B41778) derivative in a stereoselective manner. rsc.org These reactions often operate under kinetic control, leading to high atropselectivity and yielding products that are configurationally stable at room temperature. rsc.org Such methodologies are vital in medicinal chemistry, where specific stereoisomers of a drug molecule often exhibit vastly different biological activities. rsc.org

Optimization of Reaction Conditions and Green Chemistry Metrics in Benzamide Synthesis

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for benzamide synthesis. tandfonline.com A key focus has been the reduction or elimination of hazardous solvents and reagents.

One successful approach involves the use of enol esters, such as vinyl benzoate, as acylating agents in solvent-free conditions. tandfonline.comtandfonline.com This method allows for the direct N-benzoylation of various amines with good yields, and the products can often be isolated by simple crystallization. tandfonline.com Such protocols significantly improve the environmental footprint of amide synthesis by minimizing waste. researchgate.net The efficiency of these reactions can be evaluated using green chemistry metrics, which assess factors like atom economy, energy consumption, and environmental impact. researchgate.net

Microwave-Assisted Synthesis Protocols for Benzamide Derivatives

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.com In the context of benzamide synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes while often increasing product yields. tandfonline.comresearchgate.net

This technique has been successfully applied to the direct reaction of primary amines with carboxylic acids without the need for a catalyst. tandfonline.com For example, the hydrolysis of benzamide to benzoic acid using 20% sulfuric acid can be completed in just 10 minutes under microwave heating. youtube.comyoutube.com Microwave heating is also effective for the ring-opening of oxazolone (B7731731) derivatives by amines to form benzamides, a reaction that is often difficult to achieve through conventional heating. researchgate.net The efficiency of microwave-assisted synthesis is attributed to the rapid and uniform heating of the reaction mixture through dielectric heating. youtube.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Benzamide Synthesis

MethodTypical Reaction TimeKey AdvantagesReference
Conventional HeatingSeveral hoursEstablished and well-understood. tandfonline.com
Microwave Irradiation8-12 minutesRapid reaction rates, high yields, reduced side products. tandfonline.comresearchgate.net

Debenzylation Strategies for N-Benzylcarboxamide Precursors

The removal of a benzyl (B1604629) group from a nitrogen atom, or N-debenzylation, is a critical step in the synthesis of various compounds, including the precursors to this compound. This process is often necessary to install other functional groups or to arrive at the final target molecule. Several methods exist for this transformation, with catalytic transfer hydrogenation and other chemical methods being prominent.

One widely used method for N-debenzylation is catalytic transfer hydrogenation. mdma.ch This technique offers a milder and safer alternative to high-pressure hydrogenation. mdma.chresearchgate.net A common system for this reaction involves the use of 10% Palladium on carbon (Pd/C) as the catalyst and ammonium (B1175870) formate (B1220265) as the hydrogen donor. mdma.ch The reaction is typically carried out in a protic solvent like methanol under reflux conditions. mdma.ch This method has proven effective for a variety of N-benzyl amines, yielding the free amine directly under neutral conditions. mdma.ch The general procedure involves stirring the N-benzyl compound with Pd/C and ammonium formate in methanol, followed by filtration of the catalyst and evaporation of the solvent. mdma.ch

Another approach to debenzylation involves using a mixed catalyst system. For instance, the combination of palladium-on-carbon (Pd/C) with niobic acid-on-carbon (Nb2O5/C) has been shown to effectively facilitate the hydrogenative deprotection of N-benzyl groups. nih.govacs.org This method is advantageous as the catalysts are heterogeneous and can be easily removed by filtration and potentially reused. nih.govacs.org The reaction proceeds under a hydrogen atmosphere, and the presence of the acidic Nb2O5/C co-catalyst enhances the efficiency of the Pd/C-catalyzed reaction. nih.govacs.org

Alternative debenzylation conditions have also been explored. One such method employs potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) with a stream of oxygen. researchgate.net This base-promoted process provides a complementary approach to the more common hydrogenation methods. researchgate.net The proposed mechanism suggests the formation of a methylsulfinylmethyl anion as the active base. researchgate.net

The choice of debenzylation strategy can be influenced by the other functional groups present in the molecule. For instance, catalytic hydrogenation may not be suitable for compounds containing reducible groups like olefins or certain aromatic systems. researchgate.net In such cases, alternative methods like the use of strong Lewis acids or the base-promoted oxidation may be more appropriate, although these can also have limitations depending on the substrate. researchgate.net

Table 1: Comparison of Debenzylation Methods for N-Benzyl Amine Derivatives

MethodCatalyst/ReagentsConditionsAdvantagesLimitations
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium FormateMethanol, Reflux mdma.chMild, neutral conditions; rapid reaction. mdma.chMay not be suitable for substrates with other reducible functional groups. researchgate.net
Mixed Catalyst Hydrogenation Pd/C, Nb2O5/CHydrogen atmosphere nih.govacs.orgHeterogeneous catalyst, easy removal and reuse. nih.govacs.orgRequires hydrogen gas.
Base-Promoted Oxidation Potassium tert-butoxide, DMSO, O2Room Temperature researchgate.netComplements hydrogenation methods, useful for sensitive substrates. researchgate.netBase-sensitive functional groups may not be tolerated.

Formation of Halogenated this compound Analogues

The synthesis of halogenated analogues of this compound involves the introduction of halogen atoms onto the aromatic ring. These halogenated compounds are often synthesized for structure-activity relationship studies in various research contexts. The synthetic strategies typically involve starting with a pre-halogenated benzoic acid derivative or introducing the halogen at a later stage of the synthesis.

One common approach is to begin with a halogenated benzoic acid. For example, the synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives starts from 5-chloro-2-methoxybenzoic acid. researchgate.net This acid is first converted to its corresponding benzamide by reaction with an appropriate aniline in the presence of a coupling agent like ethyl chloroformate and a base such as triethylamine. researchgate.net

The general scheme for such a synthesis can be outlined as follows:

Amide Formation: The halogenated benzoic acid is coupled with the desired amine.

Further Functionalization: Additional chemical modifications can be made to other parts of the molecule if required.

For instance, in the synthesis of 5-chloro-2-methoxy-N-phenylbenzamide, 5-chloro-2-methoxybenzoic acid is reacted with aniline and triethylamine in dichloromethane (B109758) using ethyl chloroformate. researchgate.net This intermediate can then be further functionalized, for example, by chlorosulfonylation followed by reaction with various amines to produce a series of sulphamoylphenyl)benzamide derivatives. researchgate.net

The characterization of these halogenated analogues is crucial to confirm their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are routinely employed for this purpose. researchgate.netrsc.org

Table 2: Examples of Halogenated Benzamide Analogues and their Starting Materials

Halogenated AnalogueStarting Halogenated Benzoic AcidKey ReagentsReference
5-Chloro-2-methoxy-N-phenylbenzamide5-Chloro-2-methoxybenzoic acidAniline, Triethylamine, Ethyl Chloroformate researchgate.net researchgate.net
5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Derivatives5-Chloro-2-methoxybenzoic acidAniline, Ethyl Chloroformate, Chlorosulfonic Acid, Various Amines researchgate.net researchgate.net

Spectroscopic and Advanced Structural Characterization of N,2,5 Trimethoxy N Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations of proton and carbon signals, the precise arrangement of atoms within the N,2,5-trimethoxy-N-methylbenzamide molecule can be established.

Proton (¹H) NMR Spectral Analysis and Signal Assignment

In a ¹H NMR spectrum of this compound, distinct signals would be expected for the aromatic protons, the methoxy (B1213986) protons, and the N-methyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton. The aromatic protons' signals would appear in the downfield region, typically between 6.5 and 7.5 ppm, with their multiplicity (singlet, doublet, etc.) depending on the coupling with neighboring protons. The three methoxy groups (at positions 2, 5, and the N-methyl group) would likely appear as sharp singlets in the upfield region, generally between 3.5 and 4.0 ppm. The N-methyl group would also present as a singlet, likely in a similar region.

Table 1: Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.1 - 7.3d1HAromatic H
~6.8 - 7.0dd1HAromatic H
~6.6 - 6.7d1HAromatic H
~3.90s3HOCH₃
~3.85s3HOCH₃
~3.80s3HOCH₃
~3.10s3HN-CH₃

Note: This data is illustrative and not based on experimental results for the specified compound.

Carbon (¹³C) NMR Spectral Analysis and Chemical Shift Correlation

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The carbonyl carbon of the amide group would be expected to have a chemical shift in the range of 165-175 ppm. The aromatic carbons would generate signals between 110 and 160 ppm, with carbons attached to the electron-donating methoxy groups appearing more upfield. The methoxy carbons and the N-methyl carbon would resonate in the upfield region of the spectrum.

Table 2: Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm)Assignment
~168C=O (Amide)
~155Aromatic C-O
~152Aromatic C-O
~125Aromatic C-H
~120Aromatic C-H
~118Aromatic C (quaternary)
~115Aromatic C-H
~56.5OCH₃
~56.0OCH₃
~55.8OCH₃
~35.0N-CH₃

Note: This data is illustrative and not based on experimental results for the specified compound.

Advanced NMR Techniques (e.g., 2D NMR) in Complex Structural Assignments

To unambiguously assign the proton and carbon signals, especially for the aromatic region, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. A COSY spectrum would reveal proton-proton coupling networks, helping to identify adjacent protons on the aromatic ring. An HSQC spectrum would correlate directly bonded proton and carbon atoms. The HMBC spectrum would show correlations between protons and carbons that are two or three bonds away, which is crucial for identifying the connectivity between the methoxy groups, the N-methyl group, and the aromatic ring, as well as the position of the amide group.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular mass of this compound. This precise mass measurement allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₁₁H₁₅NO₄. The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It would be used to assess the purity of a sample of this compound. The gas chromatogram would show a single peak if the sample is pure, and the retention time of this peak can be used as an identifying characteristic. The mass spectrometer would then provide a mass spectrum of the compound as it elutes from the GC column. The resulting mass spectrum would display the molecular ion peak and a characteristic fragmentation pattern. This pattern arises from the molecule breaking apart in a predictable manner upon ionization, providing further confirmation of its identity and structure. Common fragmentation pathways for such a molecule might involve the loss of methoxy groups, the methyl group from the nitrogen, or cleavage of the amide bond.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the IR spectrum would reveal characteristic absorption bands corresponding to its key structural features: the amide group and the substituted benzene (B151609) ring.

The tertiary amide group (C=O-N) is a primary diagnostic feature. The carbonyl (C=O) stretching vibration is one of the most intense and recognizable absorptions in an IR spectrum. For a tertiary amide, this peak is typically observed in the region of 1630-1670 cm⁻¹. The absence of an N-H bond in the tertiary amide means that the characteristic N-H stretching and bending vibrations seen in primary and secondary amides will be absent.

The aromatic ring and its methoxy substituents also produce distinct signals. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene ring result in one or more sharp bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending bands below 900 cm⁻¹. The presence of methoxy groups (-OCH₃) would be indicated by strong C-O stretching bands, typically found in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

While a specific spectrum for this compound is not publicly available, analysis of the simpler analogue, N-methylbenzamide, provides a foundational reference. nist.govchemicalbook.com The key difference would be the additional strong absorptions corresponding to the C-O bonds of the three methoxy groups and the specific fingerprint pattern created by the 1,2,4-trisubstitution on the benzene ring.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound This table is predictive, based on standard functional group frequencies and data from analogues.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity
C-H Stretch (Aromatic)Ar-H3000 - 3100Medium to Weak
C-H Stretch (Aliphatic)-CH₃2850 - 2960Medium
C=O Stretch (Tertiary Amide)R-C(=O)N-R₂1630 - 1670Strong
C=C Stretch (Aromatic)Ar C=C1450 - 1600Medium to Weak
C-O Stretch (Aryl Ether, Asymmetric)Ar-O-C1200 - 1275Strong
C-O Stretch (Aryl Ether, Symmetric)Ar-O-C1000 - 1075Strong
C-N StretchAmide C-N1250 - 1350Medium

X-ray Crystallography for Solid-State Structural Analysis (if applicable to this compound or its analogues)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If a single crystal of this compound of sufficient quality could be grown, this method would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

The analysis of analogues, such as (E)-4-Amino-N'-(2,5-dimethoxybenzylidene)benzohydrazide, demonstrates the utility of this technique for related structures. researchgate.net For such compounds, X-ray diffraction reveals the planarity of the benzene ring and the conformation of the side chains. researchgate.net In the case of this compound, crystallography would elucidate the rotational angle between the plane of the benzoyl group and the amide group. It would also detail the spatial orientation of the N-methyl and the three methoxy groups.

Furthermore, the analysis would reveal how molecules pack together in the crystal lattice, identifying any significant intermolecular forces like hydrogen bonds (if any were possible) or van der Waals interactions that stabilize the solid-state structure. researchgate.net This information is crucial for understanding the compound's physical properties and for computational modeling studies. The suitability of a level of theory for structural optimization, such as M06-2X/6-311++G(d,p), is often validated by comparing theoretical bond lengths and angles with experimental X-ray diffraction data. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for the purification and analysis of synthesized organic compounds like this compound.

Silica (B1680970) gel column chromatography is a standard and widely used preparative technique for purifying organic compounds from reaction mixtures. nih.govnih.gov This method separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluting solvent). nih.gov

For the purification of this compound, a crude reaction product would be dissolved in a minimum amount of solvent and loaded onto the top of a column packed with silica gel. oncotarget.com A solvent system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing in polarity by adding a more polar solvent (e.g., ethyl acetate), would be passed through the column. oncotarget.com This "gradient elution" allows for the separation of compounds with different polarities. Non-polar impurities would elute first, followed by the target compound, with more polar impurities being retained on the column longer.

The process involves several key steps:

Column Packing : A slurry of silica gel (e.g., 100-200 µm particle size) in a non-polar solvent is carefully poured into a glass column to create a uniform, air-bubble-free packed bed. nih.govresearchgate.net

Sample Loading : The crude product is adsorbed onto a small amount of silica gel or dissolved in a minimal volume of the eluting solvent and carefully applied to the top of the column.

Elution : A solvent or a gradient of solvents is passed through the column to move the components down the column at different rates.

Fraction Collection : The eluate is collected in a series of small portions, or fractions. nih.gov The purity of these fractions is then typically assessed by a simpler technique like Thin-Layer Chromatography (TLC). Fractions containing the pure desired compound are combined and the solvent is removed to yield the purified product. nih.gov

Table 2: Typical Parameters for Silica Gel Column Chromatography Purification

ParameterDescriptionExample
Stationary Phase The solid adsorbent that separates the mixture.Silica Gel (e.g., 100-200 mesh) nih.gov
Mobile Phase (Eluent) A solvent system that carries the sample through the column.Gradient of Hexane and Ethyl Acetate (e.g., 0% to 100% EtOAc) oncotarget.com
Column Dimensions The size of the column, dependent on the amount of crude material.25 cm length x 2.5 cm internal diameter nih.gov
Monitoring Technique Method used to check the purity of collected fractions.Thin-Layer Chromatography (TLC) nih.gov

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful analytical tool for monitoring the progress of a reaction and assessing the purity and selectivity of the final product. nih.govrestek.comnih.gov This technique is suitable for compounds that are thermally stable and volatile enough to be vaporized without decomposition.

In the synthesis of this compound, small aliquots could be taken from the reaction mixture over time. These samples would be injected into the GC, where the components are separated based on their boiling points and interactions with the stationary phase of the GC column. semanticscholar.org A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), quantifies the components as they elute.

Reaction Monitoring : By analyzing the chromatograms at different time points, a chemist can track the disappearance of starting materials and the appearance of the this compound product peak. This allows for the determination of when the reaction is complete.

Product Selectivity and Purity : After the reaction is finished and the product is isolated, GC analysis can determine its purity by showing a single major peak corresponding to the desired compound. nih.gov The presence of other peaks would indicate impurities, and their relative peak areas can give an estimate of their percentage in the mixture. GC-MS provides further confirmation by giving the mass spectrum of the peak, which can confirm the molecular weight of the product. nih.govmdpi.com

Reactivity Profiles and Mechanistic Studies of N,2,5 Trimethoxy N Methylbenzamide

Kinetic Investigations of Chemical Transformations Involving the Benzamide (B126) Moiety

Kinetic studies are crucial for understanding the rate at which reactions occur and the factors that control these rates. For N,2,5-trimethoxy-N-methylbenzamide, such investigations shed light on the intimate details of its chemical transformations.

Initial rate studies are fundamental in determining the reaction order with respect to each reactant, providing a mathematical expression for the reaction rate. In the context of further N-alkylation or other modifications of this compound, determining the initial rates under varying concentrations of the benzamide and the alkylating agent would be a primary step.

For a hypothetical N-methylation reaction, the rate law would likely be determined. Based on analogous reactions with secondary amides, the reaction is often found to be first order with respect to both the amide and the methylating agent. nih.gov The rate equation can be expressed as:

Rate = k[this compound][Methylating Agent]

A hypothetical dataset for such an initial rate determination is presented below:

Table 1: Initial Rate Data for the N-Methylation of a Secondary Amide

Experiment [Secondary Amide] (mol/L) [Methylating Agent] (mol/L) Initial Rate (mol/L·s)
1 0.10 0.10 1.5 x 10⁻⁵
2 0.20 0.10 3.0 x 10⁻⁵
3 0.10 0.20 3.0 x 10⁻⁵

This interactive table is based on typical kinetic data for amide alkylation and illustrates the determination of reaction order.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by comparing the reaction rates of isotopically labeled and unlabeled reactants. northeastern.edunih.govnih.gov For reactions involving the benzamide moiety of this compound, such as demethylation or reactions at the N-methyl group, KIE studies can provide evidence for bond-breaking steps in the rate-determining step of the reaction.

For instance, in a hypothetical demethylation reaction, comparing the rate of reaction of the standard compound with a deuterated analogue (N,2,5-trimethoxy-N-(trideuteromethyl)benzamide) would yield the KIE. A significant primary KIE (kH/kD > 1) would suggest that the C-H bond of the N-methyl group is broken in the rate-determining step. The magnitude of the KIE can offer further insights into the transition state structure. rsc.org

Table 2: Hypothetical Kinetic Isotope Effect Data for N-Demethylation

Substrate Rate Constant (s⁻¹) kH/kD
This compound 2.4 x 10⁻⁴ 6.8
N,2,5-trimethoxy-N-(trideuteromethyl)benzamide 3.5 x 10⁻⁵

This interactive table illustrates a hypothetical primary kinetic isotope effect, suggesting C-H bond cleavage in the rate-determining step.

The rate of chemical reactions is highly dependent on both temperature and the solvent in which the reaction is conducted. For transformations of this compound, these parameters can be optimized to achieve desired outcomes.

The Arrhenius equation describes the relationship between the rate constant (k), temperature (T), and the activation energy (Ea). Studies on the N-methylation of similar secondary amides have shown that increasing the temperature generally leads to higher reaction rates. nih.gov

The choice of solvent is also critical. Solvents can influence the solubility of reactants, stabilize transition states, and in some cases, participate in the reaction. For the N-methylation of amides, a variety of solvents can be employed, with aprotic polar solvents often favoring such reactions. Research on similar systems has shown that solvents like toluene (B28343) can be effective. nih.gov However, more environmentally benign solvents such as cyclopentyl methyl ether (CPME) and anisole (B1667542) have also been shown to be suitable, albeit sometimes resulting in slightly lower yields. nih.gov

Table 3: Effect of Solvent on the Yield of N-Methylation of a Secondary Amide

Entry Solvent Base Conversion (%) Yield (%)
1 Toluene Cs₂CO₃ 91 85
2 t-BuOH Cs₂CO₃ 79 65
3 CPME Cs₂CO₃ 94 74
4 Anisole Cs₂CO₃ 89 73

This interactive table, adapted from studies on secondary amides, demonstrates the impact of different solvents on reaction efficiency. nih.gov

Mechanistic Elucidation of Benzamide-Related Reactions

Understanding the step-by-step process of a chemical reaction is fundamental to controlling and improving it. For this compound, this involves proposing and investigating plausible reaction pathways.

The N-methylation of a secondary amide like a precursor to this compound, or further derivatization, typically proceeds via a nucleophilic substitution mechanism. In the presence of a base, the amide nitrogen is deprotonated to form a more nucleophilic amidate anion. This anion then attacks the methylating agent (e.g., methyl iodide or a quaternary ammonium (B1175870) salt) in an SN2 reaction to form the N-methylated product. nih.gov

A proposed pathway for the monoselective N-methylation of a secondary amide using a quaternary ammonium salt involves the in-situ formation of the active methylating species. nih.gov It has been shown that a reaction pathway via thermal decomposition of the methylammonium (B1206745) salt to its respective methyl halide can often be excluded. nih.gov

While the direct synthesis of this compound can be achieved through various methods, catalytic approaches are of significant interest for their efficiency and sustainability. The investigation of catalytic cycles for the formation of the amide bond itself is a key area of research.

For instance, the synthesis could involve the coupling of 2,5-dimethoxyaniline (B66101) with a suitable carboxylic acid derivative, followed by N-methylation. Catalytic methods for amide bond formation often involve activation of the carboxylic acid, for example, using carbodiimides or by forming an active ester. The catalytic cycle would typically involve the regeneration of the catalyst after each turnover. While specific catalytic cycles for the synthesis of this compound are not detailed in the provided search results, general principles of catalytic amide synthesis would apply. This includes steps such as substrate binding to the catalyst, activation, nucleophilic attack by the amine, and product release with catalyst regeneration.

Hydrolysis Kinetics and Mechanism of N-Substituted Benzamide Derivatives

The hydrolysis of amides is a fundamental reaction in organic chemistry, and N-substituted benzamides, including this compound, can be hydrolyzed under both acidic and basic conditions to yield a carboxylic acid and an amine. The kinetics and mechanism of this process are significantly influenced by the substituents on both the nitrogen atom and the aromatic ring.

Under acidic conditions, the hydrolysis of N-methylbenzamides typically follows an AAC2 mechanism. This involves a rapid, reversible protonation of the amide's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. The subsequent rate-limiting step is the nucleophilic attack of a water molecule on this activated carbonyl carbon, forming a tetrahedral intermediate. This intermediate then rapidly collapses to form the corresponding carboxylic acid and methylammonium ion. For N-methyl-N-nitrobenzamides in strongly acidic solutions (>5 M H₂SO₄), the mechanism can shift to an AAC1 pathway, where the rate-limiting step is the unimolecular cleavage of the C-N bond to form a stable benzoyl cation. rsc.org The three electron-donating methoxy (B1213986) groups on the benzene (B151609) ring of this compound would increase the electron density on the carbonyl oxygen, potentially affecting the initial protonation equilibrium. However, their primary influence is on the stability of intermediates and transition states.

In alkaline hydrolysis, the mechanism is typically a BAC2 pathway. A hydroxide (B78521) ion acts as the nucleophile, attacking the carbonyl carbon in the rate-determining step to form a tetrahedral intermediate. This intermediate then breaks down, usually with the assistance of a water molecule to protonate the leaving amine anion, yielding a carboxylate salt and methylamine. researchgate.net Computational and experimental studies on N-methylbenzamide have explored this mechanism, identifying the formation of a tetrahedral adduct as the first step. researchgate.net The rate of alkaline hydrolysis is sensitive to the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups tend to accelerate the reaction by stabilizing the negative charge that develops on the nitrogen in the transition state, whereas electron-donating groups, such as the methoxy groups in this compound, would be expected to decrease the rate of hydrolysis compared to unsubstituted N-methylbenzamide by destabilizing this transition state.

The following table illustrates the expected relative effect of substituents on the rate of hydrolysis for various benzamide derivatives, based on general principles of electronic effects.

Table 1: Illustrative Relative Hydrolysis Rates of Substituted Benzamides (This table is for illustrative purposes to show expected trends and does not represent actual experimental data for this compound)

Compound Substituent Effects Expected Relative Rate of Alkaline Hydrolysis
4-Nitro-N-methylbenzamide Strong electron-withdrawing Fastest
N-Methylbenzamide Neutral reference Intermediate

| This compound | Strong electron-donating | Slowest |

Role of the Benzamide Moiety as a Directing Group in C-H Bond Functionalization Reactions

The field of C-H bond functionalization has emerged as a powerful tool for efficient and selective molecular synthesis, bypassing the need for pre-functionalized starting materials. snnu.edu.cn In this context, directing groups are crucial for controlling regioselectivity. The amide functional group, particularly in N-substituted benzamides, has proven to be a versatile and effective directing group for transition metal-catalyzed C-H functionalization reactions. nih.govnih.gov This is highly relevant to the reactivity of this compound.

The directing ability of the benzamide moiety stems from the capacity of the amide's carbonyl oxygen to coordinate to a transition metal catalyst (e.g., Palladium, Rhodium, Ruthenium). nih.govrsc.orgmdpi.com This initial coordination brings the metal center into close proximity to the ortho C-H bonds of the benzene ring. This is followed by a cyclometalation step, often a concerted metalation-deprotonation, to form a stable five- or six-membered metallacycle intermediate. This intermediate then participates in various catalytic cycles, leading to the selective functionalization of the C-H bond ortho to the benzamide group. rsc.org For this compound, the N-methylamide group would direct functionalization to the C6 position, as the C2 position is already substituted with a methoxy group.

The electronic properties of the substituents on the aromatic ring also play a significant role. The three electron-donating methoxy groups in this compound increase the electron density of the aromatic ring, which can enhance its reactivity towards electrophilic C-H activation by an electron-deficient metal center. nih.gov Studies have shown that both electron-rich and electron-deficient benzamides can undergo these transformations effectively. rsc.org For instance, palladium-catalyzed reactions have been used for the arylation, alkenylation, and acetoxylation of benzamides. nih.gov Similarly, rhodium(III) catalysts have been employed for annulation reactions with alkynes, and ruthenium catalysts have been used for halogenations. rsc.orgrsc.org The N-methoxy amide directing group, a close analogue, has been shown to be particularly versatile for a wide range of C-H activation transformations. nih.govresearchgate.net

The following table presents representative examples of benzamide-directed C-H functionalization, illustrating the broad scope of this methodology which would be applicable to this compound.

Table 2: Representative Examples of Benzamide-Directed C-H Functionalization Reactions (This table is for illustrative purposes and does not represent actual experimental data for this compound)

Benzamide Substrate Reaction Type Catalyst System Product Type Representative Yield
N-Methoxybenzamide Arylation Pd(OAc)₂ ortho-Arylbenzamide High
N-Methylbenzamide Alkenylation [RhCp*Cl₂]₂ ortho-Alkenylbenzamide Good
4-Methoxybenzamide Halogenation [Ru₃(CO)₁₂] ortho-Halobenzamide Good to Excellent rsc.org

| This compound | (Predicted) Arylation | Pd(II) | 6-Aryl-N,2,5-trimethoxy-N-methylbenzamide | High (Predicted) |

Design and Synthesis of N,2,5 Trimethoxy N Methylbenzamide Derivatives and Analogues

Systematic Structural Modifications of the N,2,5-trimethoxy-N-methylbenzamide Scaffold

Exploration of Substitution Pattern Variations on the Benzene (B151609) Ring

The arrangement of substituents on the benzene ring of benzamide (B126) derivatives significantly influences their chemical and physical properties. Analysis of small molecule active pharmaceutical ingredients (APIs) reveals a prevalence of specific substitution patterns. The most common are 1,4- (para), 1- (mono), 1,2,4-, and 1,2- (ortho) substituted arenes, which collectively account for a large majority of benzenoid ring substitution patterns in drugs. chemrxiv.org This preference is largely due to their accessibility through electrophilic aromatic substitution reactions and the commercial availability of the corresponding starting materials. chemrxiv.org

In the context of this compound, altering the positions of the three methoxy (B1213986) groups or introducing other substituents can lead to a diverse range of isomers and analogues. For instance, the synthesis of various substituted benzamides has been achieved by reacting substituted benzyl (B1604629) alcohols with tert-butyl hydroperoxide (TBHP) in the presence of a cesium carbonate catalyst. researchgate.net This method has been shown to be effective for producing benzamides with both electron-donating and electron-withdrawing groups on the aromatic ring. researchgate.net

Substitution Pattern Prevalence in APIs
1,4-substituted23%
1-substituted23%
1,2,4-substituted18%
1,2-substituted12%
Data sourced from an analysis of benzenoid substitution patterns in small molecule active pharmaceutical ingredients. chemrxiv.org

Modifications of the Amide Nitrogen Substituents

The substituents on the amide nitrogen play a critical role in determining the molecule's properties. auburn.edu The amide bond itself is a key functional group in many biologically active molecules, contributing to molecular recognition through hydrogen bonding and dipole-dipole interactions. nih.gov Altering the N-methyl group in this compound to other alkyl, aryl, or functionalized groups can significantly impact its steric and electronic properties.

The introduction of electronegative atoms on the amide nitrogen can reduce amide resonance, leading to a pyramidal nitrogen geometry. nih.govresearchgate.net This modification can influence the reactivity of the amide at the nitrogen atom. researchgate.net A variety of N-substituted benzamide derivatives have been synthesized for different purposes, highlighting the versatility of this position for structural modification. researchgate.netnih.gov For example, a series of N-alkyl nitrobenzamides were developed as a structural simplification of known enzyme inhibitors. mdpi.com

N-Substituent Potential Impact
Alkyl groupsModifies lipophilicity and steric bulk
Aryl groupsIntroduces aromatic interactions
HeteroatomsAlters electronic properties and reactivity
This table summarizes the general impact of modifying amide nitrogen substituents.

Introduction of Heterocyclic Moieties and Fused Ring Systems

Incorporating heterocyclic moieties or fused ring systems into the benzamide scaffold is a common strategy in medicinal chemistry to introduce novel chemical properties. researchgate.net Heterocycles are prevalent in nature and are components of many therapeutic drugs. nih.gov They can significantly alter a molecule's physicochemical characteristics and biological activity. nih.gov

The synthesis of hybrid compounds where a benzamide is linked to a heterocyclic ring can lead to molecules with unique functionalities. google.com For instance, the Biginelli reaction can be used to synthesize dihydropyrimidines, which can then be further modified. nih.gov Fused ring systems can also be created, such as in the case of quinazolinones, which can be synthesized through copper-catalyzed reactions. indexcopernicus.com The introduction of five-membered heterocycles is also a key strategy in the development of various pharmaceuticals. beilstein-journals.org

Targeted Synthesis of Substituted Benzamide Analogues for Specific Chemical Purposes

The synthesis of substituted benzamide analogues is often directed towards specific applications, which requires precise control over the molecular structure. This targeted approach allows for the fine-tuning of properties to achieve desired outcomes.

Synthesis of Trimethoxy-Substituted Benzamide Isomers and Analogues

The synthesis of isomers and analogues of trimethoxy-substituted benzamides allows for a systematic investigation of the role of the methoxy group positions. For example, scaffold hopping from N-benzyl-3,4,5-trimethoxyaniline has been used to create 5,6,7-trimethoxyflavan derivatives. nih.gov Direct electrophilic aromatic substitution using reagents like cyanoguanidine in the presence of a superacid offers a route to various benzamide derivatives from arenes. nih.gov

The synthesis of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives demonstrates a multi-step synthetic route starting from 5-chloro-2-methoxybenzoic acid. researchgate.net This highlights the methods available for creating specifically substituted benzamide analogues.

Starting Material Reagents Product Reference
ArenesCyanoguanidine, CF3SO3HBenzamides nih.gov
Substituted Benzyl Alcoholstert-Butyl hydroperoxide, Cs2CO3Substituted Benzamides researchgate.net
5-chloro-2-methoxybenzoic acidAniline (B41778), Ethylchloroformate, etc.5-chloro-2-methoxy-N-phenylbenzamide derivatives researchgate.net
This table outlines various synthetic routes to substituted benzamides.

Amide-Linked Hybrid Compounds Incorporating Diverse Pharmacophores

The creation of amide-linked hybrid compounds involves covalently connecting a benzamide moiety to other pharmacophores, which are structural units responsible for a molecule's biological activity. researchgate.netresearchgate.net This strategy aims to combine the properties of different molecular fragments to create compounds with novel or enhanced activities. nih.govnih.govrsc.org

The amide bond serves as a stable and versatile linker. nih.gov For example, chalcone (B49325) derivatives have been linked to other molecules via an amide bond to create hybrid compounds with potential applications. nih.gov The synthesis of such hybrids often involves the reaction of an amine with an activated carbonyl compound. auburn.edu This approach has been used to create a wide variety of hybrid molecules with diverse structures and potential uses. nih.govrsc.org

Impact of Structural Modifications on Chemical Reactivity and Stability Profiles

The amide bond is the most reactive site in the this compound scaffold. Its stability is primarily dictated by the electronic properties of both the acyl and the nitrogen moieties. Electron-donating groups on the benzoyl ring generally increase the electron density at the carbonyl carbon, making it less electrophilic and thus less susceptible to nucleophilic attack, which is the key step in hydrolysis. Conversely, electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, facilitating hydrolysis.

In this compound, the two methoxy groups on the benzene ring play a crucial role in modulating its reactivity. Methoxy groups are known to exert a dual electronic effect: a -I (inductive) effect, which is electron-withdrawing, and a +M (mesomeric or resonance) effect, which is electron-donating. The resonance effect, which involves the delocalization of lone pair electrons from the oxygen atom into the aromatic ring, is generally stronger than the inductive effect, especially for substituents at the ortho and para positions. rsc.org

The methoxy group at the 2-position (ortho to the amide) and the 5-position (meta to the amide, but para to the 2-methoxy group) collectively influence the electron density of the aromatic ring and, consequently, the reactivity of the amide functional group. The ortho-methoxy group can sterically hinder the approach of a nucleophile to the carbonyl carbon, potentially slowing down reactions like hydrolysis. acs.org Furthermore, both methoxy groups, through their electron-donating resonance effects, increase the electron density on the benzene ring, which can indirectly affect the stability of the amide bond.

Influence of Aromatic Ring Substituents on Hydrolysis Rates

Studies on the alkaline hydrolysis of substituted benzamides have shown a clear correlation between the electronic properties of the substituents and the reaction rate. Electron-withdrawing groups accelerate hydrolysis, while electron-donating groups retard it. For instance, nitro-substituted benzamides hydrolyze significantly faster than their methoxy-substituted counterparts under the same conditions.

The position of the substituent is also critical. An ortho-substituent can exert a significant steric effect, often leading to a decrease in the rate of hydrolysis, regardless of its electronic nature. This is known as the ortho-effect. In the case of this compound, the 2-methoxy group is expected to provide some degree of steric hindrance to the amide carbonyl.

The following table, compiled from various studies on substituted N-methylbenzamides, illustrates the general trends in hydrolysis rates. It is important to note that these are for analogous compounds and serve to provide a comparative understanding.

Substituent on Benzoyl RingRelative Rate of Alkaline Hydrolysis (approx.)Primary Electronic Effect
4-Nitro~50Strong Electron-Withdrawing
3-Nitro~25Strong Electron-Withdrawing
4-Chloro~3Weak Electron-Withdrawing
Unsubstituted1-
4-Methyl~0.5Weak Electron-Donating
4-Methoxy~0.3Strong Electron-Donating

This table is illustrative and compiled from general knowledge of benzamide hydrolysis. The values are approximate and intended to show trends.

Stability Under Acidic and Basic Conditions

The stability of this compound and its derivatives is pH-dependent. Amide hydrolysis can be catalyzed by both acids and bases.

Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon and makes it more susceptible to attack by a weak nucleophile like water. The rate of acid-catalyzed hydrolysis is influenced by the ability of the substituents on the aromatic ring to stabilize the positive charge on the transition state.

Under basic conditions, the hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon. The rate of base-catalyzed hydrolysis is enhanced by electron-withdrawing groups that increase the partial positive charge on the carbonyl carbon. epa.gov The electron-donating nature of the two methoxy groups in this compound would be expected to confer a degree of stability against alkaline hydrolysis compared to unsubstituted or nitro-substituted benzamides.

Thermal and Photolytic Stability

The thermal and photolytic stability of this compound derivatives is also a key aspect of their chemical profile. High temperatures can provide the activation energy needed for the cleavage of the amide bond or other susceptible bonds in the molecule. The presence of methoxy groups might influence the thermal degradation pathways.

Photolytic stability refers to the compound's resistance to degradation upon exposure to light, particularly ultraviolet (UV) radiation. Aromatic compounds with electron-donating groups, such as methoxy groups, can be more susceptible to photo-oxidation. The absorption of UV light can excite the molecule to a higher energy state, making it more reactive and prone to degradation reactions. The specific degradation products would depend on the reaction conditions, such as the presence of oxygen and the solvent.

While specific degradation kinetic data for this compound is not available, studies on related compounds can provide insights. For example, the degradation kinetics of various organic compounds, including amides, have been studied under different conditions, often following pseudo-first-order kinetics. nih.gov

The following table provides a hypothetical summary of the stability profile of this compound based on general chemical principles.

ConditionExpected StabilityRationale
Acidic (pH < 4) ModerateAmide bond susceptible to acid-catalyzed hydrolysis.
Neutral (pH ~ 7) HighAmide bond is relatively stable at neutral pH.
Alkaline (pH > 10) Moderate to LowSusceptible to base-catalyzed hydrolysis, though methoxy groups may slow the rate.
Elevated Temperature ModerateThermal energy can lead to degradation.
UV Light Exposure Moderate to LowAromatic system with activating groups may be prone to photolytic degradation.

This table is illustrative and based on established chemical principles for substituted benzamides.

Applications of N,2,5 Trimethoxy N Methylbenzamide As a Chemical Intermediate

Precursor in the Synthesis of Complex Organic Molecules

While direct literature specifically detailing the use of N,2,5-trimethoxy-N-methylbenzamide as a precursor is limited, the closely related trimethoxybenzoyl moiety is a well-established building block in the synthesis of complex, biologically active molecules. The strategic placement of electron-donating methoxy (B1213986) groups on the phenyl ring can significantly influence the reactivity and properties of the resulting compounds.

For instance, the structurally analogous 3,4,5-trimethoxybenzamido moiety is a key component in the structure of CHMFL-BMX-078, a highly potent and selective inhibitor of Bone Marrow Kinase in the X chromosome (BMX). nih.gov The synthesis of such complex kinase inhibitors often involves the coupling of a substituted benzamide (B126) precursor with other heterocyclic systems. This highlights the potential of trimethoxy-substituted benzamides, including the N,2,5-isomer, to serve as critical starting materials in the multi-step synthesis of elaborate molecular architectures that are too complex to be formed in a single step.

The general utility of N-methylbenzamide derivatives as precursors is also well-documented. They can undergo various chemical transformations, making them versatile intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals. chemicalbook.com

Role in Cascade Reactions and Multicomponent Organic Transformations

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov The benzamide scaffold is a frequent participant in such reactions. While specific examples involving this compound in cascade or multicomponent reactions are not extensively reported, its structural features suggest its potential utility in this area.

The presence of multiple reactive sites, including the aromatic ring which can be subject to electrophilic substitution, and the potential for functional group interconversion of the methoxy and amide groups, makes it a candidate for inclusion in the design of novel MCRs. The development of new MCRs is a continuous effort in organic synthesis to accelerate the discovery of novel bioactive compounds. nih.gov

Intermediate in the Preparation of Pharmaceutical Scaffolds and Bioactive Compound Cores

The benzamide moiety is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. Substituted benzamides are known to interact with a wide variety of biological targets.

The trimethoxybenzene motif, in particular, is a recurring feature in many bioactive natural products and synthetic compounds with diverse pharmacological activities. By analogy, this compound can serve as a valuable intermediate for the generation of libraries of compounds based on this core structure. These libraries can then be screened for various biological activities, aiding in the discovery of new therapeutic agents. For example, the synthesis of novel N-substituted aminobenzamide scaffolds has been explored for the development of inhibitors for enzymes like dipeptidyl peptidase-IV (DPP-IV), a target in diabetes treatment.

Utilization as a Structural Motif in Medicinal Chemistry Programs

The concept of "scaffold hopping," where a known active core structure is replaced with a structurally different but functionally similar one, is a common strategy in drug discovery. The this compound scaffold, with its specific arrangement of substituents, can be utilized as a novel structural motif in such programs.

Research on structurally related compounds provides insight into this potential. For example, scaffold hopping from N-benzyl-3,4,5-trimethoxyaniline has led to the development of 5,6,7-trimethoxyflavan derivatives as potential anticancer agents. This demonstrates the value of the trimethoxyphenyl group as a key pharmacophore. The introduction of the N-methylbenzamide functionality in place of other linkers could lead to new classes of compounds with altered pharmacological profiles, such as improved selectivity or metabolic stability.

The discovery of a complex pyrimidine-5-carboxamide derivative containing a 3,4,5-trimethoxybenzamido moiety as a potent BMX kinase inhibitor further underscores the importance of this structural unit in targeting specific protein kinases. nih.gov This finding suggests that the this compound core could be similarly incorporated into medicinal chemistry programs aimed at discovering new kinase inhibitors or other targeted therapies.

Computational and Theoretical Investigations on N,2,5 Trimethoxy N Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and molecular geometry of complex organic molecules like N,2,5-trimethoxy-N-methylbenzamide. These methods provide insights into the fundamental properties of the molecule, which can be correlated with its chemical reactivity and physical characteristics.

Density Functional Theory (DFT) has become a widely used quantum mechanical method in pharmaceutical and chemical research due to its balance of computational cost and accuracy. longdom.orglongdom.org It is employed to study the electronic and structural properties of molecules, aiding in the understanding of their behavior in various chemical and biological systems. longdom.orglongdom.org In the context of benzamide (B126) research, DFT is instrumental in several areas:

Structural Property Analysis: DFT calculations can determine the conformations of benzamide derivatives in different phases (gas, solution, solid-state). mdpi.com This is crucial for understanding how the molecule's shape influences its interactions.

Vibrational Analysis: DFT can predict vibrational wavenumbers, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. researchgate.net

Electronic Properties: Key electronic parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated using DFT. The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

Intermolecular Interactions: DFT helps in understanding the nature and strength of intermolecular forces, such as hydrogen bonding, which are vital for crystal packing and molecular recognition. mdpi.com

Reaction Mechanisms: DFT can be used to model reaction pathways and calculate activation barriers, providing insights into the mechanisms of chemical reactions involving benzamides. longdom.orglongdom.org

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. nih.gov A basis set is a set of mathematical functions used to represent the electronic wave function. wikipedia.org The selection of an appropriate basis set is a compromise between desired accuracy and computational cost. nih.govmit.edu

Common Functionals: Hybrid functionals like B3LYP (Becke's three-parameter nonlocal exchange functional with the Lee–Yang–Parr correlation functional) are frequently used for organic molecules as they provide a good balance of accuracy for a variety of properties. mdpi.comresearchgate.net The PBE0 and long-range corrected functionals like LC-DFT are also employed depending on the specific properties being investigated. nih.gov

Pople-style Basis Sets: These are commonly used and designated by notations like 6-31G(d,p) or 6-311++G(d,p). mdpi.comwikipedia.org The numbers indicate the number of Gaussian functions used to describe the core and valence atomic orbitals. The symbols * or (d,p) denote the addition of polarization functions, which allow for a more accurate description of bonding by accounting for the non-spherical nature of electron density in molecules. The + or ++ indicates the inclusion of diffuse functions, which are important for describing anions and weak interactions. wikipedia.org

Correlation-Consistent Basis Sets: Developed by Dunning and coworkers (e.g., cc-pVDZ, cc-pVTZ), these sets are designed to systematically converge towards the complete basis set limit, offering a pathway to highly accurate results, albeit at a higher computational expense. wikipedia.orgfiveable.me

Stepwise Basis Set Selection: For larger molecules, a stepwise approach can be employed where larger basis sets are used for the reactive centers of the molecule, while smaller, more computationally efficient basis sets are used for the less critical regions. umich.edu

For a molecule like this compound, a common and effective choice for initial studies would be the B3LYP functional combined with a split-valence basis set such as 6-311G(d,p). researchgate.net This level of theory has been shown to provide reliable results for similar aromatic compounds. epstem.net

Conformational Analysis and Exploration of Energy Landscapes

The conformational flexibility of this compound is a key determinant of its chemical and physical properties. The molecule possesses several rotatable bonds, primarily around the amide linkage and the methoxy (B1213986) groups. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states for their interconversion, thereby mapping the potential energy surface.

The rotation around the C-N amide bond is of particular interest. In many benzamides, this rotation is hindered, leading to distinct conformers. The presence of substituents on the benzene (B151609) ring and the nitrogen atom can significantly influence the rotational barrier and the relative stability of the conformers. For this compound, the methoxy groups at the 2- and 5-positions and the methyl group on the nitrogen will sterically and electronically influence the preferred orientation of the amide group relative to the aromatic ring.

Computational methods, particularly DFT, are well-suited for exploring the conformational space. By performing systematic scans of the dihedral angles associated with the key rotatable bonds, a potential energy surface can be generated. From this surface, the low-energy conformers can be identified and their geometries optimized. The relative energies of these conformers provide an indication of their population at a given temperature.

Reaction Pathway Modeling and Transition State Analysis

Understanding the chemical reactivity of this compound involves modeling potential reaction pathways and identifying the associated transition states. This is crucial for predicting how the molecule might behave in various chemical environments, for example, during its synthesis or metabolism.

DFT calculations are a primary tool for this purpose. longdom.org By modeling the transformation from reactants to products, it is possible to locate the transition state structure, which represents the highest energy point along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy, a critical parameter that governs the reaction rate.

For this compound, potential reactions of interest could include hydrolysis of the amide bond, electrophilic aromatic substitution on the benzene ring, or reactions involving the methoxy groups. For each potential reaction, computational chemists can propose a plausible mechanism and then use DFT to calculate the energies of all intermediates and transition states along the proposed pathway. This allows for a detailed understanding of the reaction mechanism and can help in predicting the major products.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

For this compound, MD simulations can be used to:

Explore Conformational Space: By simulating the molecule over a period of time (typically nanoseconds to microseconds), it is possible to observe transitions between different stable conformations and to get a more realistic picture of the conformational landscape than from static calculations alone. nih.gov

Study Solvation Effects: MD simulations can explicitly include solvent molecules (e.g., water), allowing for a detailed investigation of how the solvent interacts with the solute and influences its conformation and dynamics.

Analyze Intermolecular Interactions: In simulations of multiple this compound molecules, it is possible to study how they interact with each other, which is relevant for understanding the properties of the condensed phase (liquid or solid).

The stability of the simulated system can be assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the atomic positions over time. nih.gov

Intermolecular Interaction Studies (e.g., Hirshfeld Surface Analysis)

The way molecules pack in a crystal is determined by the network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions in a crystal lattice. strath.ac.uknih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which is colored according to the nature and proximity of intermolecular contacts.

For this compound, a Hirshfeld surface analysis would reveal the key intermolecular interactions that stabilize its crystal structure. These could include:

Hydrogen Bonds: Although this compound is an N-methylated amide and lacks a traditional N-H donor, weak C-H···O hydrogen bonds are likely to be significant. researchgate.net The oxygen atoms of the carbonyl and methoxy groups can act as hydrogen bond acceptors.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules can contribute to the crystal packing.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides powerful tools for the prediction of spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, methods like Density Functional Theory (DFT) are instrumental in predicting its spectroscopic signatures, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

The process typically begins with the geometry optimization of the molecule's ground state. A popular and effective method for this is the B3LYP functional combined with a suitable basis set, for instance, 6-311++G(d,p). researchgate.net Once the optimized geometry is obtained, further calculations can be performed to predict the spectroscopic data.

For ¹H and ¹³C NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed within the DFT framework. This method calculates the isotropic magnetic shielding tensors for each nucleus, which can then be converted to chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS). The predicted chemical shifts help in the assignment of experimental NMR signals to specific atoms within the molecule. Several studies on substituted benzamides and related aromatic compounds have successfully used DFT calculations to interpret and predict NMR spectra. mdpi.com

Similarly, Time-Dependent DFT (TD-DFT) is the method of choice for predicting UV-Vis absorption spectra. mdpi.com This approach calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. The results provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These theoretical spectra can be invaluable in understanding the electronic transitions within the molecule, such as those involving the π-systems of the aromatic ring and the amide group. For instance, a study on novel benzamide derivatives designed L1 which exhibited a maximum absorption at 246.8 nm, attributed to the strong electron-donating effect of its diphenylmethane (B89790) ligand group. nih.gov

The predicted spectroscopic data for this compound would be expected to reflect the influence of its specific substitution pattern. The electron-donating methoxy groups and the N-methyl group would have characteristic effects on the electron distribution and, consequently, on the chemical shifts and electronic transitions. A hypothetical table of predicted ¹H NMR chemical shifts based on such a computational study is presented below.

Atom Predicted Chemical Shift (ppm)
Aromatic-H6.5 - 7.5
OCH₃ (C2)3.8 - 4.0
OCH₃ (C5)3.7 - 3.9
N-CH₃2.9 - 3.2
Amide-OCH₃3.6 - 3.8

This table is illustrative and represents typical chemical shift ranges for similar functional groups. Actual values would be derived from specific DFT calculations.

Natural Bond Orbital (NBO) Analysis and Charge Distribution Studies

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron density distribution in a molecule, translating the complex wave function into a more intuitive Lewis-like structure of bonds, lone pairs, and intermolecular interactions. uni-muenchen.de This analysis is crucial for understanding the chemical reactivity and stability of this compound.

NBO analysis, often performed using the same DFT-optimized geometry as for spectroscopic predictions, calculates the natural atomic charges and the occupancies of the natural bond orbitals. wisc.edu The charge distribution reveals the electrophilic and nucleophilic sites within the molecule. For this compound, one would expect the oxygen atoms of the methoxy and carbonyl groups to carry significant negative charges, while the carbonyl carbon and the aromatic carbons attached to the electronegative oxygen atoms would be more electropositive.

A hypothetical table summarizing the results of a Natural Population Analysis (NPA), a part of the NBO analysis, for selected atoms in this compound is shown below.

Atom Natural Charge (e)
O (carbonyl)-0.6 to -0.8
C (carbonyl)+0.4 to +0.6
N (amide)-0.3 to -0.5
O (methoxy)-0.5 to -0.7

This table is for illustrative purposes. The actual charges would be determined by specific NBO calculations.

The insights gained from NBO analysis, such as the nature of hybridization and the energies of donor-acceptor interactions, provide a fundamental understanding of the molecule's electronic structure, which underpins its chemical behavior and spectroscopic properties.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N,2,5 Trimethoxy N Methylbenzamide Analogues

Correlation of Structural Features with Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of N,2,5-trimethoxy-N-methylbenzamide analogues are intrinsically linked to their structural features. The arrangement and nature of substituents on the aromatic ring and the amide nitrogen dictate the molecule's electronic and steric properties, which in turn govern its reaction pathways.

Key structural features influencing reactivity include:

The Amide Moiety : The core N-methylbenzamide structure is the primary site for many chemical reactions, including hydrolysis and nucleophilic attack.

Methoxy (B1213986) Groups : The methoxy groups at the 2- and 5-positions are strong electron-donating groups through resonance, activating the benzene (B151609) ring towards electrophilic substitution. The ortho-methoxy group (at position 2), however, also introduces significant steric hindrance.

N-Methyl Group : The methyl group on the amide nitrogen influences the amide bond's rotational barrier and its susceptibility to cleavage.

Studies on related substituted benzamides have shown that bulky substituents, particularly at the ortho position of the benzene ring, can significantly impact reactivity by sterically shielding the amide carbonyl from attack. researchgate.net Furthermore, the electronic nature of ring substituents modulates the electrophilicity of the carbonyl carbon. Electron-donating groups, like the methoxy substituents, can slightly decrease the reactivity of the carbonyl group toward nucleophiles by increasing electron density on the ring, which is partially delocalized to the carbonyl group in a planar conformation. However, as will be discussed, the ortho-methoxy group likely disrupts this planarity.

The selectivity of reactions is also heavily influenced by these structural elements. For instance, in electrophilic aromatic substitution reactions, the directing effects of the three methoxy groups and the amide group would compete, with the steric bulk around the 2-position likely favoring substitution at other available positions on the ring.

Analogue ModificationPredicted Effect on ReactivityPredicted Effect on SelectivityRationale
Removal of 2-methoxy groupIncreased reactivity at carbonylAltered regioselectivity in aromatic reactionsReduces steric hindrance around the amide bond. researchgate.net
Replacement of 5-methoxy with an electron-withdrawing group (e.g., -NO2)Increased reactivity at carbonylDirects electrophilic attack to meta positions relative to the nitro groupDecreases electron density on the ring, making the carbonyl carbon more electrophilic.
Replacement of N-methyl with N-H (secondary amide)Decreased susceptibility to certain enzymatic cleavageMay introduce new hydrogen bonding capabilities, altering intermolecular selectivity.The N-H bond can act as a hydrogen bond donor.
Introduction of a bulky substituent at the 6-positionDecreased reactivity at carbonylIncreased steric hindrance significantly shields the reaction center.Steric shielding is a dominant factor in preventing access to the carbonyl group.

Influence of Substituent Effects on Amide Bond Stability and Transformation Pathways

The stability of the amide bond is a defining characteristic of amides, largely due to resonance stabilization that imparts a partial double-bond character to the C-N bond. However, substituents on both the aromatic ring and the nitrogen atom can significantly modulate this stability.

Electronic Effects : Electron-donating substituents on the carbonyl side of an amide bond tend to increase the N-C bond dissociation enthalpy, thus having a stabilizing effect. researchgate.net The 2,5-trimethoxy groups on the phenyl ring of the target compound are electron-donating, which would contribute to the intrinsic stability of the amide bond.

Steric Effects : The 2-methoxy group introduces steric strain that can force the amide group out of the plane of the benzene ring. researchgate.net This twisting disrupts the π-electron conjugation between the aromatic ring and the amide moiety. A loss of planarity diminishes the resonance stabilization of the amide bond, making it more susceptible to cleavage and hydrolysis. nsf.gov

N-Substitution : Studies have shown that methyl substituents on the nitrogen atom can lead to a decrease in the N-C bond dissociation enthalpy compared to primary amides, thereby weakening the amide bond. researchgate.net

Therefore, in this compound, there is a competition between the stabilizing electronic effect of the methoxy groups and the destabilizing steric effect of the ortho-substituent and the N-methyl group. The disruption of planarity is often a dominant factor, suggesting that the amide bond in this compound may be more labile than in a non-ortho-substituted analogue. nsf.gov This altered stability can open different transformation pathways, potentially favoring cleavage under conditions where a planar amide would be stable.

Substituent TypePositionInfluence on Amide Bond StabilityPrimary Mechanism
Electron-Donating (e.g., -OCH3)Phenyl RingStabilizing (if planar)Increases electron density, enhancing resonance. researchgate.net
Electron-Withdrawing (e.g., -NO2)Phenyl RingDestabilizingDecreases electron density, weakening the C-N bond.
Bulky Ortho Group (e.g., 2-OCH3)Phenyl RingDestabilizingSteric hindrance forces non-planarity, reducing resonance stabilization. researchgate.netnsf.gov
Alkyl Group (e.g., -CH3)NitrogenDestabilizingWeakens the N-C bond compared to primary amides. researchgate.net

Conformational Preferences and their Influence on Chemical Interactions and Molecular Recognition

The three-dimensional conformation of a molecule is critical for its interaction with other molecules, including biological receptors or catalysts. For this compound, the major determinant of its conformational preference is the steric clash between the ortho-methoxy group and the N-methyl amide functionality.

Research on similarly ortho-substituted benzamides demonstrates that the amide group is often twisted significantly out of the plane of the aromatic ring to alleviate steric strain. researchgate.net This leads to a non-planar ground-state conformation. The degree of this twist (the dihedral angle between the plane of the phenyl ring and the plane of the amide group) is a key conformational parameter.

This preferred non-planar conformation has several important consequences:

Interrupted Conjugation : As mentioned, the π-electron systems of the benzene ring and the amide group are partially or fully decoupled, which affects the molecule's electronic properties. researchgate.net

Molecular Recognition : A specific, rigid conformation can be crucial for fitting into a binding pocket of a protein or receptor. Docking studies on related molecules have shown that a twisted benzamide (B126) structure can be essential for high-affinity binding, with the specific geometry allowing for optimal van der Waals contacts and hydrogen bonding within the target site. ed.ac.uk The defined spatial arrangement of the methoxy groups and the amide carbonyl oxygen in the twisted conformer creates a unique pharmacophore that would be absent in a planar analogue.

The preferred conformation is a balance of various steric and electronic influences, including potential intramolecular hydrogen bonding and anomeric effects. westernsydney.edu.au Computational modeling is often used to predict the most stable conformations and the energy barriers between them. researchgate.net

Electronic Properties and their Role in Dictating Chemical Behavior

The electronic properties of this compound are a direct result of its constituent atoms and their spatial arrangement. These properties ultimately dictate its chemical behavior, including its reactivity, acidity/basicity, and interaction with electromagnetic fields.

Electron Density Distribution : The three methoxy groups are strong electron-donating groups (mesomeric effect), increasing the electron density on the aromatic ring, particularly at the positions ortho and para to them. The amide group is generally considered an electron-withdrawing and deactivating group in the context of electrophilic aromatic substitution. However, the non-planar conformation caused by the 2-methoxy group complicates this picture by reducing the amide's electronic communication with the ring. researchgate.net

Molecular Electrostatic Potential (MEP) : An MEP map would show regions of negative potential (electron-rich) around the oxygen atoms of the carbonyl and methoxy groups, indicating likely sites for electrophilic attack or hydrogen bond acceptance. Regions of positive potential would be found around the amide and methyl protons.

Frontier Molecular Orbitals : The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The electron-rich aromatic ring and methoxy groups would contribute significantly to the HOMO, making the molecule susceptible to oxidation and electrophilic attack. The LUMO would likely be centered around the carbonyl group and the aromatic ring, indicating the sites for nucleophilic attack.

NBO Analysis : Natural Bond Orbital (NBO) analysis can quantify the delocalization of electrons and the stabilization energies associated with them. For this compound, NBO analysis would likely confirm the reduced delocalization between the phenyl ring and the amide C-N bond due to the non-planar structure. researchgate.netresearchgate.net This electronic decoupling is a key feature dictating its distinct chemical behavior compared to planar benzamides.

Q & A

Q. Q1: What are the most reliable synthetic routes for N,2,5-trimethoxy-N-methylbenzamide, and how can reaction yields be optimized?

A1: The compound is typically synthesized via acylation of substituted benzoic acids. A validated method involves coupling 3,5-dimethoxybenzoic acid with N-methoxy-N-methylamine using reagents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in polar aprotic solvents (e.g., acetonitrile), achieving yields up to 87% . Key optimization steps include:

  • Stoichiometry: Maintain a 1:1.2 molar ratio of acid to amine to minimize side products.
  • Solvent choice: Acetonitrile enhances solubility of DMT-MM and intermediates.
  • Temperature: Reactions at 25°C reduce degradation of sensitive methoxy groups.

Advanced Structural Characterization

Q. Q2: How can conflicting spectral data (e.g., NMR shifts) for this compound be resolved?

A2: Discrepancies in 1H^1H NMR peaks (e.g., aromatic proton shifts between δ 6.53–6.78 ppm) may arise from solvent polarity or rotational isomerism. To resolve this:

  • Use 2D NMR (COSY, HSQC) to confirm coupling patterns and assign methoxy groups (δ 3.33–3.80 ppm) .
  • Compare experimental HRMS data with theoretical m/z values (e.g., calculated 226.1073 vs. observed 226.1070 for C11H15NO4\text{C}_{11}\text{H}_{15}\text{NO}_4) to validate molecular integrity .
  • Cross-reference with crystallographic data from analogous compounds (e.g., CCDC 879671-879673 for trimethoxybenzamide derivatives) .

Basic Stability and Storage

Q. Q3: What conditions are critical for maintaining the stability of this compound in laboratory settings?

A3: Stability is influenced by:

  • Moisture: Store desiccated at −20°C to prevent hydrolysis of the amide bond.
  • Light: Protect from UV exposure to avoid demethylation of methoxy groups.
  • Solvent compatibility: Dissolve in chloroform or DMSO for long-term storage; avoid protic solvents like methanol .

Advanced Computational Modeling

Q. Q4: How can DFT calculations guide the design of derivatives with enhanced bioactivity?

A4: Density Functional Theory (DFT) predicts electronic and steric effects of substituents:

  • Calculate HOMO-LUMO gaps to assess reactivity (e.g., electron-withdrawing groups at C2 lower LUMO energy, enhancing electrophilicity).
  • Simulate hydrogen-bonding interactions (e.g., between the amide carbonyl and target proteins) using software like Gaussian .
  • Validate models against experimental data (e.g., IR carbonyl stretches at ~1697 cm1^{-1}) .

Data Contradiction Analysis

Q. Q5: How should researchers address inconsistencies in reported bioactivity data for this compound?

A5: Contradictions may stem from assay conditions or impurities. Mitigation strategies include:

  • Reproducibility checks: Use high-purity samples (>95% by HPLC) and standardized assays (e.g., MIC tests for antimicrobial activity) .
  • Control experiments: Compare with structurally validated analogs (e.g., 3,4,5-trimethoxy-N-alkylbenzamides) to isolate substituent effects .
  • Meta-analysis: Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends .

Toxicology and Environmental Impact

Q. Q6: What are the current gaps in toxicological data, and how can researchers address them?

A6: No acute/chronic toxicity or ecotoxicity data exists for this compound . Recommended studies:

  • In vitro assays: Test cytotoxicity using HepG2 cells and Ames mutagenicity assays.
  • Environmental fate: Assess soil mobility (log KowK_{ow} predictions) and biodegradability via OECD 301 guidelines .

Advanced Application in Drug Discovery

Q. Q7: What methodologies enable the use of this compound as a scaffold for kinase inhibitors?

A7: Structural modifications enhance target affinity:

  • Fragment-based design: Introduce sulfonamide or trifluoromethyl groups at C5 to improve ATP-binding pocket interactions .
  • Click chemistry: Attach triazole moieties via CuAAC reactions for combinatorial libraries .
  • Crystallography: Co-crystallize derivatives with target kinases (e.g., EGFR) to refine binding poses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.